4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
CAS No.: 1797737-14-4
Cat. No.: VC4252056
Molecular Formula: C23H30N4O4
Molecular Weight: 426.517
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797737-14-4 |
|---|---|
| Molecular Formula | C23H30N4O4 |
| Molecular Weight | 426.517 |
| IUPAC Name | 4-cyclopropyl-5-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C23H30N4O4/c1-23(2)13-16-5-4-6-18(20(16)31-23)30-14-19(28)26-11-9-15(10-12-26)21-24-25(3)22(29)27(21)17-7-8-17/h4-6,15,17H,7-14H2,1-3H3 |
| Standard InChI Key | WRBPYNWXWRISBB-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C |
Introduction
4-Cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with a molecular structure that includes a triazole ring, a piperidine moiety, and a benzofuran derivative. This compound has been synthesized through a multi-step process, requiring careful optimization of reaction conditions to achieve high yields and purity.
Synthesis
The synthesis of 4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one involves several steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for maximizing yield and purity.
Scientific Applications
The compound's unique structure makes it a candidate for further research into its potential applications, particularly in the pharmaceutical industry. Its interaction with biological targets could be explored using techniques like molecular docking and in vitro assays to assess its efficacy as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume